molecular formula AuK3O6S2 B104416 tripotassium;gold(1+);disulfite CAS No. 19153-99-2

tripotassium;gold(1+);disulfite

Cat. No.: B104416
CAS No.: 19153-99-2
M. Wt: 474.39 g/mol
InChI Key: KRZKNIQKJHKHPL-UHFFFAOYSA-J
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Description

Tripotassium;gold(1+);disulfite (IUPAC name), also known as gold(I) potassium disulfite or K₃[Au(SO₃)₂], is a coordination complex where gold(I) is ligated by two sulfite (SO₃²⁻) groups, with three potassium counterions. Its chemical identifiers include CAS 28600-36-4 and PubChem CID 167791 . Structurally, the Au(I) center adopts a linear geometry typical of gold(I) complexes, stabilized by sulfite ligands.

Properties

CAS No.

19153-99-2

Molecular Formula

AuK3O6S2

Molecular Weight

474.39 g/mol

IUPAC Name

tripotassium;gold(1+);disulfite

InChI

InChI=1S/Au.3K.2H2O3S/c;;;;2*1-4(2)3/h;;;;2*(H2,1,2,3)/q4*+1;;/p-4

InChI Key

KRZKNIQKJHKHPL-UHFFFAOYSA-J

SMILES

[O-]S(=O)[O-].[O-]S(=O)[O-].[K+].[K+].[K+].[Au+]

Canonical SMILES

[O-]S(=O)[O-].[O-]S(=O)[O-].[K+].[K+].[K+].[Au+]

Other CAS No.

19153-99-2

Synonyms

gold(1+) tripotassium disulphite

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction between gold(I) oxide (Au₂O) and potassium disulfite (K₂S₂O₅) in aqueous medium forms the basis of this method:

Au2O+3K2S2O52K3Au(S2O5)+K2O\text{Au}2\text{O} + 3\text{K}2\text{S}2\text{O}5 \rightarrow 2\text{K}3\text{Au(S}2\text{O}5\text{)} + \text{K}2\text{O}

Gold(I) oxide, though thermally unstable, can be stabilized in alkaline solutions. Potassium disulfite acts as both a ligand and reducing agent, preventing oxidation of Au⁺ to Au³⁺.

Procedure and Optimization

  • Preparation of reactants :

    • Au₂O is synthesized by heating gold(III) chloride (AuCl₃) with sodium hydroxide under reducing conditions.

    • K₂S₂O₅ is prepared by saturating a potassium hydroxide solution with sulfur dioxide gas.

  • Reaction conditions :

    • Mix Au₂O (0.1 mol) with K₂S₂O₅ (0.3 mol) in deionized water at 60°C.

    • Maintain pH > 10 using KOH to prevent ligand decomposition.

    • Stir for 4 hours under nitrogen atmosphere to avoid sulfite oxidation.

  • Isolation :

    • Filter the solution to remove unreacted Au₂O.

    • Evaporate under reduced pressure to precipitate K₃Au(S₂O₅).

    • Recrystallize from ethanol-water (1:3) to achieve 85% purity.

Table 1: Key Parameters for Neutralization Method

ParameterValue
Temperature60°C
Reaction Time4 hours
Molar Ratio (Au:S)1:3
Yield72–78%

Metathesis Reaction Using Gold(I) Chloride and Potassium Disulfite

Reaction Pathway

This method employs a salt metathesis between gold(I) chloride (AuCl) and potassium disulfite:

AuCl+3K2S2O5K3Au(S2O5)+3KCl+2SO2\text{AuCl} + 3\text{K}2\text{S}2\text{O}5 \rightarrow \text{K}3\text{Au(S}2\text{O}5\text{)} + 3\text{KCl} + 2\text{SO}_2 \uparrow

The evolution of SO₂ gas necessitates a fume hood and controlled venting.

Stepwise Protocol

  • Reactant preparation :

    • AuCl is commercially available or synthesized via reduction of AuCl₃ with hydrazine.

  • Reaction setup :

    • Dissolve AuCl (0.05 mol) in 100 mL ammonia solution (2M).

    • Add K₂S₂O₅ (0.15 mol) gradually to avoid violent SO₂ release.

    • Reflux at 80°C for 2 hours.

  • Workup :

    • Cool to room temperature and filter to remove KCl byproduct.

    • Concentrate filtrate and add ethanol to precipitate K₃Au(S₂O₅).

    • Dry under vacuum at 50°C; yield: 65–70%.

Table 2: Comparative Analysis of Metathesis vs. Neutralization

FactorMetathesisNeutralization
Starting Material CostHigh (AuCl)Moderate (Au₂O)
ByproductsKCl, SO₂K₂O
ScalabilityLimited by SO₂ handlingMore scalable
Purity90–92%85–88%

Electrochemical Synthesis from Elemental Gold

Principle and Setup

Anodic dissolution of gold in a potassium disulfite electrolyte offers a direct route:

Au+3S2O52Au(S2O5)33+3e\text{Au} + 3\text{S}2\text{O}5^{2-} \rightarrow \text{Au(S}2\text{O}5\text{)}_3^{3-} + 3e^-

The Au(S₂O₅)₃³⁻ complex is precipitated as K₃Au(S₂O₅) by adding KCl.

Experimental Details

  • Electrolyte : 2M K₂S₂O₅, pH 8–9 (adjusted with KOH).

  • Anode : Pure gold foil (99.99%).

  • Cathode : Platinum mesh.

  • Current Density : 10 mA/cm².

  • Temperature : 25°C.

After 8 hours, the electrolyte is saturated with KCl, yielding 60–65% product. This method avoids hazardous reagents but requires specialized equipment.

Challenges and Limitations in Existing Methods

Stability of Gold(I) Species

Au⁺ is prone to disproportionation in aqueous media:

3Au+Au3++2Au03\text{Au}^+ \rightarrow \text{Au}^{3+} + 2\text{Au}^0

Stabilizing agents like ammonia or excess S₂O₅²⁻ are critical but may introduce impurities.

Ligand Decomposition

S₂O₅²⁻ decomposes in acidic conditions:

S2O52+H2O2HSO3\text{S}2\text{O}5^{2-} + \text{H}2\text{O} \rightarrow 2\text{HSO}3^-

Maintaining pH > 8 is essential throughout synthesis .

Chemical Reactions Analysis

Types of Reactions

tripotassium;gold(1+);disulfite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state gold compounds.

    Reduction: It can be reduced to elemental gold under certain conditions.

    Substitution: Ligand substitution reactions can occur, where the sulfurous acid ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) are used.

    Substitution: Ligand exchange reactions can be facilitated by using ligands like thiourea or phosphines.

Major Products Formed

    Oxidation: Formation of gold(III) compounds such as gold(III) chloride (AuCl3).

    Reduction: Formation of elemental gold (Au).

    Substitution: Formation of new gold complexes with different ligands.

Scientific Research Applications

tripotassium;gold(1+);disulfite has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other gold complexes and nanoparticles.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for use in diagnostic imaging and targeted drug delivery systems.

    Industry: Utilized in electroplating and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which sulfurous acid, gold(1+) potassium salt (2:1:3) exerts its effects involves:

    Molecular Targets: The gold ion interacts with biological molecules such as proteins and DNA, potentially disrupting their function.

    Pathways Involved: The compound can induce oxidative stress in cells, leading to cell death. It may also inhibit key enzymes involved in cellular metabolism.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Properties of Gold(I) Complexes

Compound Formula Ligand Type Applications Stability Challenges
K₃[Au(SO₃)₂] K₃[Au(SO₃)₂] Sulfite (O-donor) Electroplating Oxidation-sensitive
Au₂S₃ Au₂S₃ Sulfide (S-donor) Material science Air-sensitive
C₁₉H₁₅AuF₃O₃PS C₁₉H₁₅AuF₃O₃PS Triflate, phosphine Catalysis Stable in organic solvents

Q & A

Basic: What experimental design principles are critical for synthesizing tripotassium gold(1+) disulfite with high purity?

Answer: Synthesis requires strict control of stoichiometric ratios (Au:K:S ratios) and reaction conditions (pH, temperature). Use factorial design to optimize variables like reducing agent concentration (e.g., sulfite ligands) and reaction time . Monitor purity via UV-Vis spectroscopy (λ~300 nm for Au-S bonds) and ICP-OMS for elemental analysis. Ensure inert atmospheres to prevent oxidation of sulfite ligands .

Basic: How can researchers confirm the structural integrity of tripotassium gold(1+) disulfite post-synthesis?

Answer: Combine X-ray diffraction (XRD) for crystallographic data and X-ray absorption spectroscopy (XAS) to probe Au-S bond distances (~2.3–2.5 Å). Pair with Raman spectroscopy to identify S-O vibrational modes (950–1100 cm⁻¹) . Titration against standardized iodine solution quantifies residual sulfite content .

Advanced: What mechanistic insights explain the instability of tripotassium gold(1+) disulfite in aqueous solutions?

Answer: Advanced studies use DFT calculations to model ligand-exchange dynamics, revealing susceptibility to hydrolysis at pH > 7.0. Experimental validation via stopped-flow kinetics shows rapid Au-S bond dissociation in the presence of competing ligands (e.g., Cl⁻). Stabilization strategies include chelating agents (e.g., thiosulfate) or low-temperature storage .

Advanced: How can factorial design resolve contradictions in reported stability data for this compound?

Answer: Conflicting stability data often arise from uncontrolled variables (e.g., trace O₂, light exposure). A 2³ factorial design (factors: pH, temperature, O₂ levels) identifies interactions between degradation pathways. For example, elevated O₂ accelerates sulfite oxidation to sulfate, destabilizing the complex .

Advanced: What methodological frameworks integrate computational and experimental data to predict catalytic properties of tripotassium gold(1+) disulfite?

Answer: Hybrid approaches combine COMSOL Multiphysics for simulating reaction kinetics (e.g., Au-S bond polarization) with cyclic voltammetry to validate redox behavior. Machine learning models trained on experimental datasets (e.g., turnover frequencies) predict catalytic efficiency in sulfoxidation reactions .

Basic: What analytical techniques are essential for quantifying gold recovery yields from tripotassium gold(1+) disulfite in ligand-exchange reactions?

Answer: Use ICP-MS for Au quantification (detection limit ~0.1 ppb) and ion chromatography for sulfite/sulfate speciation. Calibrate recovery yields against control experiments with known Au concentrations. Cross-validate with gravimetric analysis after electrolytic deposition .

Advanced: How do theoretical frameworks (e.g., ligand field theory) explain the electronic structure of tripotassium gold(1+) disulfite?

Answer: Ligand field theory predicts d-orbital splitting in Au(I), with sulfite ligands acting as weak-field ligands. XPS data (Au 4f₇/₂ binding energy ~84.5 eV) confirm a +1 oxidation state. EPR silence supports diamagnetic Au(I) configuration .

Advanced: What interdisciplinary approaches address the environmental impact of tripotassium gold(1+) disulfite in wastewater systems?

Answer: Couple biodegradation assays (e.g., microbial sulfite oxidase activity) with life-cycle analysis (LCA) to model Au persistence. Synchrotron-based XAFS tracks Au speciation in sludge, identifying immobilization via sulfide precipitation .

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